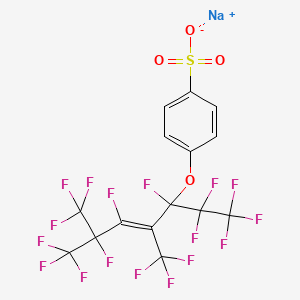

Sodium 4-((1,3,4,5,5,5-hexafluoro-1-(pentafluoroethyl)-2,4-bis(trifluoromethyl)-2-pentenyl)oxy)benzenesulphonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium 4-((1,3,4,5,5,5-hexafluoro-1-(pentafluoroethyl)-2,4-bis(trifluoromethyl)-2-pentenyl)oxy)benzenesulphonate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its high reactivity and stability. It is used in various scientific research applications due to its distinctive chemical behavior.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-((1,3,4,5,5,5-hexafluoro-1-(pentafluoroethyl)-2,4-bis(trifluoromethyl)-2-pentenyl)oxy)benzenesulphonate typically involves multiple steps, including the introduction of fluorine atoms and the formation of the benzenesulphonate group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process is carefully controlled to minimize the formation of by-products and ensure the safety of the production environment.

Análisis De Reacciones Químicas

Types of Reactions

Sodium 4-((1,3,4,5,5,5-hexafluoro-1-(pentafluoroethyl)-2,4-bis(trifluoromethyl)-2-pentenyl)oxy)benzenesulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can alter the oxidation state of the compound, resulting in the formation of reduced products.

Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired outcome, but they often involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can yield a wide range of substituted products.

Aplicaciones Científicas De Investigación

Sodium 4-((1,3,4,5,5,5-hexafluoro-1-(pentafluoroethyl)-2,4-bis(trifluoromethyl)-2-pentenyl)oxy)benzenesulphonate is used in several scientific research fields, including:

Chemistry: The compound is studied for its unique reactivity and stability, making it a valuable tool in synthetic chemistry.

Biology: Researchers investigate its potential biological activities and interactions with biomolecules.

Medicine: The compound’s properties are explored for potential therapeutic applications, including drug development.

Industry: It is used in various industrial processes, such as the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which Sodium 4-((1,3,4,5,5,5-hexafluoro-1-(pentafluoroethyl)-2,4-bis(trifluoromethyl)-2-pentenyl)oxy)benzenesulphonate exerts its effects involves interactions with specific molecular targets and pathways. The presence of multiple fluorine atoms enhances its reactivity, allowing it to interact with various chemical and biological systems. These interactions can lead to changes in molecular structures and functions, contributing to the compound’s unique properties.

Comparación Con Compuestos Similares

Similar Compounds

Benzenesulfonic acid: A simpler compound with a similar sulfonate group but lacking the complex fluorinated structure.

Trifluoromethylbenzenesulfonate: A related compound with fewer fluorine atoms and different reactivity.

Uniqueness

Sodium 4-((1,3,4,5,5,5-hexafluoro-1-(pentafluoroethyl)-2,4-bis(trifluoromethyl)-2-pentenyl)oxy)benzenesulphonate stands out due to its highly fluorinated structure, which imparts unique chemical and physical properties. This makes it particularly valuable in research and industrial applications where such properties are desired.

Actividad Biológica

Sodium 4-((1,3,4,5,5,5-hexafluoro-1-(pentafluoroethyl)-2,4-bis(trifluoromethyl)-2-pentenyl)oxy)benzenesulphonate (CAS: 94042-95-2) is a synthetic compound with significant potential in various biological applications due to its unique chemical structure and properties. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C18H5F23NaO4S

- Molecular Weight : 626.217 g/mol

The structure features multiple fluorinated groups, which contribute to its hydrophobicity and stability in biological systems. The presence of a sulfonate group enhances its solubility in aqueous environments.

Research indicates that this compound exhibits biological activity primarily through the following mechanisms:

- Membrane Interaction : The compound's hydrophobic nature allows it to integrate into lipid membranes, potentially altering membrane fluidity and permeability.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Antimicrobial Properties

Several studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in Table 1.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings indicate that the compound has potential as an antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have shown that this compound exhibits selective toxicity. Table 2 summarizes the IC50 values obtained from these assays.

These results suggest that while the compound is cytotoxic at certain concentrations, it may be leveraged for targeted therapeutic applications.

Case Study 1: Antimicrobial Application

In a controlled study examining the effects of this compound on Escherichia coli, researchers found that the compound significantly reduced bacterial growth in vitro. The study highlighted its potential for use in disinfectants or antimicrobial coatings.

Case Study 2: Cancer Cell Line Studies

A recent investigation into the effects of this compound on breast cancer cell lines (MCF-7) demonstrated a dose-dependent reduction in cell viability. The study suggested that further exploration into its mechanisms could lead to novel cancer therapies targeting resistant cell lines.

Propiedades

Número CAS |

85284-15-7 |

|---|---|

Fórmula molecular |

C15H4F17NaO4S |

Peso molecular |

626.22 g/mol |

Nombre IUPAC |

sodium;4-[(E)-1,1,1,2,2,3,5,6,7,7,7-undecafluoro-4,6-bis(trifluoromethyl)hept-4-en-3-yl]oxybenzenesulfonate |

InChI |

InChI=1S/C15H5F17O4S.Na/c16-8(9(17,13(24,25)26)14(27,28)29)7(11(19,20)21)10(18,12(22,23)15(30,31)32)36-5-1-3-6(4-2-5)37(33,34)35;/h1-4H,(H,33,34,35);/q;+1/p-1/b8-7+; |

Clave InChI |

MOCCJVUOTMVYOZ-USRGLUTNSA-M |

SMILES isomérico |

C1=CC(=CC=C1OC(/C(=C(/C(C(F)(F)F)(C(F)(F)F)F)\F)/C(F)(F)F)(C(C(F)(F)F)(F)F)F)S(=O)(=O)[O-].[Na+] |

SMILES canónico |

C1=CC(=CC=C1OC(C(=C(C(C(F)(F)F)(C(F)(F)F)F)F)C(F)(F)F)(C(C(F)(F)F)(F)F)F)S(=O)(=O)[O-].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.